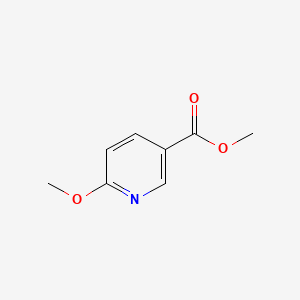
Methyl 6-methoxynicotinate
Cat. No. B1296975
Key on ui cas rn:
26218-80-4
M. Wt: 167.16 g/mol
InChI Key: OVLDWZNVBDRZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07538117B2
Procedure details


To a solution of methyl-6-methoxynicotinate (1) (650 g, 3.89 mol) in t-butyl methyl ether (hereinafter abbreviated as “MTBE”) (6.5 L) cooled in an ice bath was added sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene, 1.45 kg, 4.67 mol) under a nitrogen atmosphere over a period of 1.3 hours. After stirring for 20 minutes, a 3.5 N aqueous solution of sodium hydroxide (2.6 L) was added to the reaction mixture while keeping the temperature 15° C. or below. The reaction mixture was stirred at 32° C. for 45 minutes and then the organic layer was separated and the aqueous layer was re-extracted with MTBE (2.3 L). The organic layers were combined and concentrated under reduced pressure to dryness, and then toluene (1.3 L) was added to the residue and azeotropic distillation was carried out. Azeotropic distillation with toluene (1.3 L) was repeated three times to give 597 g of the title compound as a pale yellow oil (yield 100%).


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[N:6][CH:5]=1.[H-].COCCO[Al+]OCCOC.[Na+].[H-].[OH-].[Na+]>COC(C)(C)C>[CH3:11][O:10][C:7]1[N:6]=[CH:5][C:4]([CH2:3][OH:2])=[CH:9][CH:8]=1 |f:1.2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
650 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CN=C(C=C1)OC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.45 kg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.6 L
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COC(C)(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature 15° C. or below
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 32° C. for 45 minutes
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was re-extracted with MTBE (2.3 L)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
toluene (1.3 L) was added to the residue and azeotropic distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Azeotropic distillation with toluene (1.3 L)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=N1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 597 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 110.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
